I-BRD9 is a cell-active, small molecule inhibitor that selectively targets BRD9, a subunit of the mammalian SWI/SNF (BAF) ATP-dependent chromatin remodeling complex [, , ]. I-BRD9 exhibits high selectivity for BRD9, demonstrating over 700-fold selectivity over the BET family bromodomains and 200-fold over the closely related BRD7 [, ]. This selectivity makes I-BRD9 a valuable tool for dissecting the specific roles of BRD9 in various cellular processes and disease models [, , ].
I-BRD9 is a selective chemical probe specifically designed to target bromodomain-containing protein 9 (BRD9). It represents a significant advancement in the field of chemical biology, particularly in the study of chromatin dynamics and epigenetic regulation. The discovery of I-BRD9 was driven by the need for selective tools to investigate the biological functions of BRD9, which is implicated in various cellular processes, including oncology and immune response pathways.
The compound was developed through a collaborative effort involving structure-based design and iterative medicinal chemistry. Initial studies highlighted the lack of selective probes for BRD9, prompting researchers to create I-BRD9 as the first selective cellular chemical probe for this target. The development process utilized advanced synthetic strategies and screening methodologies to ensure high selectivity and potency against BRD9 compared to other bromodomain proteins, particularly those in the Bromodomain and Extra Terminal family.
I-BRD9 is classified as a small molecule inhibitor. It is specifically designed to inhibit the activity of BRD9 by binding to its bromodomain, thereby interfering with its function in chromatin remodeling and gene regulation.
The synthesis of I-BRD9 involved several sophisticated techniques, including machine-assisted synthesis and flow chemistry methods. These approaches allowed for precise control over reaction conditions and improved efficiency in producing high-purity compounds.
The final synthetic route yielded I-BRD9 with nanomolar potency at BRD9 and demonstrated over 700-fold selectivity against the BET family of bromodomains and over 200-fold selectivity against bromodomain-containing protein 7. This level of selectivity is crucial for ensuring that observed biological effects are attributable specifically to BRD9 inhibition.
Binding studies using isothermal titration calorimetry indicated a dissociation constant (K_d) for I-BRD9 at approximately 15.4 nM, demonstrating its high affinity for BRD9. This data underscores the compound's potential as a valuable tool for probing BRD9-related biological processes.
The synthesis of I-BRD9 involved multiple chemical reactions, including:
The reactions were optimized through careful selection of reagents and conditions, ensuring high yields and purity of I-BRD9 suitable for biological testing.
I-BRD9 functions by selectively binding to the bromodomain of BRD9, inhibiting its ability to interact with acetylated lysine residues on histones. This inhibition disrupts chromatin remodeling processes that are essential for gene expression regulation.
Experimental results indicate that I-BRD9 can modulate gene expression profiles in various cell lines, providing insights into its potential therapeutic applications in cancer and inflammatory diseases.
I-BRD9 serves multiple scientific purposes:
Bromodomain-containing protein 9 (BRD9) is an essential, druggable subunit of the non-canonical BAF (ncBAF or GBAF) chromatin remodeling complex, a specialized subfamily of SWI/SNF ATP-dependent remodelers. Unlike canonical BAF (cBAF) or PBAF complexes, ncBAF uniquely lacks core subunits like ARID1A/2 or SMARCD1/3 but incorporates BRD9 alongside GLTSCR1/1L and BICRA [5] [8]. This complex regulates nucleosome positioning and DNA accessibility by hydrolyzing ATP, thereby modulating transcriptional programs. BRD9's bromodomain recognizes acetylated lysine residues on histones (e.g., H3K27ac), serving as an "epigenetic reader" that recruits ncBAF to target loci [4] [8]. Its DUF3512 domain facilitates complex assembly, while its bromodomain directs site-specific chromatin remodeling [8]. Dysregulation of BRD9 disrupts gene networks governing cell differentiation, particularly in hematopoietic and immune contexts.
Despite high structural homology (72% bromodomain similarity), BRD9 and BRD7 exhibit distinct functions and complex associations. BRD7 resides in the PBAF complex, whereas BRD9 is ncBAF-specific [4] [8]. Key differences include:
Table 1: Functional and Structural Comparison of BRD9 vs. BRD7
Feature | BRD9 | BRD7 |
---|---|---|
SWI/SNF Complex | ncBAF/GBAF | PBAF |
Bromodomain Homology | 72% similarity | 72% similarity |
Overall Protein Similarity | 32% | 32% |
Key Functions | Myeloid differentiation [5], IFN-β signaling [7] | Tumor suppression [8], PI3K regulation [8] |
Disease Associations | AML progression [5], osteoclast activation [7] | Colorectal/Nasopharyngeal cancer [8] |
Structurally, BRD9’s ZA channel features a tyrosine gatekeeper (Tyr106) that constricts its acetyl-lysine binding pocket, unlike BRD7’s more open topology. This enables selective targeting by inhibitors like I-BRD9 [4] [8]. Functionally, BRD9 deletion enhances myeloid skewing, while BRD7 loss correlates with epithelial cancers, underscoring non-redundant roles [5] [8].
BRD9 exhibits context-dependent roles in cancer: It acts as an oncogene in acute myeloid leukemia (AML) by sustaining c-Myc expression and blocking differentiation. Genetic or pharmacological BRD9 inhibition impairs AML cell proliferation and induces cell death [5] [8]. Conversely, in myelodysplastic syndromes (MDS) with SF3B1 mutations, BRD9 undergoes poison-exon inclusion, leading to mRNA degradation and BRD9 deficiency—suggesting tumor-suppressive functions in specific settings [5].
In immunity, BRD9 regulates interferon-stimulated genes (ISGs) and inflammasome responses. BRD9 knockdown in macrophages amplifies IL-1β secretion, while in osteoclasts, it suppresses differentiation via the FOXP1-STAT1-IFN-β axis [7]. In Kasumi-1 AML cells, I-BRD9 downregulates immune-modulatory genes (CLEC1, FES) and oncology pathways (DUSP6, SAMSN1) [1] [4], highlighting its immune-oncology intersections.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7